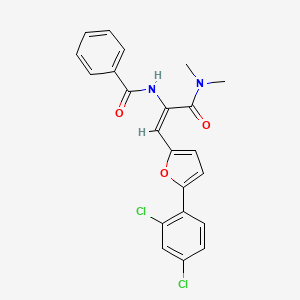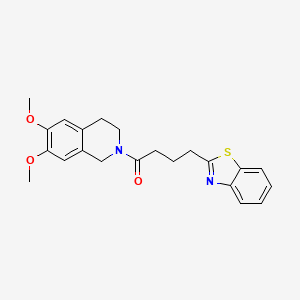
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a nitro group and a pyridine ring in its structure suggests that it may have interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Coupling with Pyridine: The nitroquinazolinone intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a suitable base like potassium carbonate.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker by reacting the intermediate with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Major Products Formed
Aminoquinazolinone: Formed by the reduction of the nitro group.
Dihydroquinazolinone: Formed by the reduction of the quinazolinone core.
Halogenated Pyridine Derivatives: Formed by the halogenation of the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases where quinazolinone derivatives have shown efficacy, such as cancer and inflammatory diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors involved in key biological pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-2-YL)BUTANAMIDE: Similar structure but with a pyridine ring at a different position.
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-4-YL)BUTANAMIDE: Similar structure but with a pyridine ring at a different position.
Uniqueness
The unique combination of a nitroquinazolinone core and a pyridine ring in 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-(PYRIDIN-3-YL)BUTANAMIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15N5O4 |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
4-(6-nitro-4-oxoquinazolin-3-yl)-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C17H15N5O4/c23-16(20-12-3-1-7-18-10-12)4-2-8-21-11-19-15-6-5-13(22(25)26)9-14(15)17(21)24/h1,3,5-7,9-11H,2,4,8H2,(H,20,23) |
InChI Key |
SSISTRYNWQNOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B11133592.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11133596.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133603.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133607.png)
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11133615.png)
![benzyl 2-ethyl-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133623.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133629.png)
![propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133635.png)

![1,3-dimethyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11133653.png)
![N-(4-bromophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11133658.png)

![{1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11133679.png)
![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11133682.png)
